3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate typically involves the reaction of 3,4-dimethylphenylamine with phenyl prop-2-enoate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate include:
- 3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate
- This compound derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
851178-26-2 |
---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[3-(N-(3,4-dimethylphenyl)-3,4-dimethylanilino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-6-25(27)28-24-9-7-8-21(16-24)26(22-12-10-17(2)19(4)14-22)23-13-11-18(3)20(5)15-23/h6-16H,1H2,2-5H3 |
InChI Key |
GMFAALOUBFJNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC(=CC=C2)OC(=O)C=C)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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